molecular formula C11H11NO2S B1166655 N,N-dimethylaminoethyl paramylon CAS No. 123138-29-4

N,N-dimethylaminoethyl paramylon

Cat. No.: B1166655
CAS No.: 123138-29-4
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethylaminoethyl paramylon is a cationized derivative of paramylon, a unique linear β-1,3-glucan polysaccharide naturally sourced from the microalga Euglena gracilis . Unlike native paramylon, this chemically modified form is designed to exhibit enhanced bioactivity, specifically functioning as a potent macrophage stimulator . Its primary research value lies in the study of innate immune responses. Pre-clinical studies have demonstrated that pretreatment with this compound significantly protected mice from infection by various microorganisms . The compound's mechanism of action is linked to its ability to activate macrophage functions. In vitro, mouse peritoneal macrophages cultured with this derivative showed morphological changes (spreading) and elevated NBT-reducing activity, an indicator of antimicrobial capacity. Furthermore, macrophages isolated from mice treated with this compound displayed higher NBT-reducing activity compared to controls, confirming its immunostimulatory effect in vivo . This suggests a significant role of macrophages in the antimicrobial activity induced by cationized glucans. This compound is presented for research applications only, including immunological studies, investigation of host-defense mechanisms against microbial pathogens, and exploration of adjuvant therapies. It is supplied as a solid and is For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human consumption.

Properties

CAS No.

123138-29-4

Molecular Formula

C11H11NO2S

Synonyms

N,N-dimethylaminoethyl paramylon

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological activity of paramylon derivatives is highly dependent on the type and charge of introduced functional groups. Below is a systematic comparison with structurally analogous compounds:

Antimicrobial Activity

Positively charged derivatives exhibit superior antimicrobial activity due to electrostatic interactions with microbial membranes.

Compound Modification Type Charge Antimicrobial Activity (Relative Efficacy) Key Findings References
N,N-Dimethylaminoethyl paramylon Cationic (DMAE) + High Potentiates macrophage NBT-reducing activity; protects mice from infections .
N,N-Diethylaminoethyl paramylon Cationic + High Comparable to DMAE in antimicrobial induction but less studied .
2-Hydroxy-3-trimethylammoniopropyl paramylon (HTAP) Cationic + Moderate-High Bile salt sequestration (anti-diabetic) noted; antimicrobial data limited .
Carboxymethyl paramylon Anionic (CM) Low Fails to stimulate macrophages or induce antimicrobial activity .
Paramylon sulfate Sulfated Low Lacks macrophage stimulation; primarily antiviral .

Mechanistic Insight : Cationic derivatives like DMAE-paramylon enhance phagocytosis and reactive oxygen species (ROS) production in macrophages, directly correlating with antimicrobial efficacy .

Anti-HIV Activity

Sulfated derivatives outperform cationic counterparts in inhibiting HIV replication, likely due to sulfated polysaccharides interfering with viral entry.

Compound Modification Type Charge Anti-HIV Activity (SI Value*) Notes References
Paramylon sulfate Sulfated >94 High SI due to sulfated group density .
Dextran sulfate Sulfated >94 Benchmark sulfated polysaccharide .
This compound Cationic + 1 Minimal anti-HIV activity .

*SI (Selectivity Index) = CC₅₀ (cytotoxicity)/EC₅₀ (antiviral efficacy). Higher SI indicates greater therapeutic window.

Macrophage Stimulation

Cationic modifications are critical for activating macrophage-mediated immune responses.

Compound Macrophage Activation (NBT Reduction) Morphological Changes In Vivo Protection References
DMAE-paramylon High Spreading observed Significant
Carboxymethyl paramylon None None None
Paramylon sulfate None None None

Other Therapeutic Effects

  • Native paramylon: Renoprotective effects via inhibition of uremic toxin absorption, unrelated to cationic derivatives .

Mechanistic and Structural Considerations

  • Charge Dependency : Positively charged groups (e.g., DMAE) enhance interactions with immune cells and pathogens, while sulfated groups improve antiviral activity through charge-mediated viral inhibition .
  • Structural Trade-offs : Crystallinity of paramylon may hinder biological activity, necessitating derivatization to balance amorphous (bioactive) and crystalline (structural) phases .

Preparation Methods

Cultivation Conditions

Euglena gracilis is typically grown in sterile, aerated bioreactors using a defined medium rich in carbon sources such as glucose or ethanol. Under heterotrophic conditions (darkness with organic carbon), paramylon accumulation can reach 60–70% of the algal dry weight. Key parameters include:

  • Temperature : 25–30°C

  • pH : 3.5–4.0 to suppress bacterial contamination

  • Aeration : 0.5–1.0 vvm (volume per volume per minute) to maintain dissolved oxygen levels.

Extraction and Purification

Post-fermentation, paramylon granules are isolated through a series of steps:

  • Harvesting : Cells are collected via centrifugation or filtration.

  • Cell Disruption : Mechanical methods (e.g., bead milling) or enzymatic treatments (lysozyme) lyse the cells to release paramylon granules.

  • Solvent Washing : Sequential washes with organic solvents (e.g., methanol, acetone) remove lipids and pigments.

  • Drying : The purified paramylon is lyophilized to yield a cream-colored powder with >95% β-1,3-glucan content.

Table 1: Paramylon Isolation Efficiency

ParameterValueReference
Purity (β-1,3-glucan)≥95%
Yield from biomass60–70%
Residual protein content≤3.0%

The synthesis of this compound involves the introduction of N,N-dimethylaminoethyl groups onto the paramylon backbone via nucleophilic substitution. This process enhances its water solubility and bioactivity.

Reaction Mechanism

The hydroxyl groups (-OH) on the glucose units of paramylon react with N,N-dimethylaminoethyl chloride in an alkaline medium. The base (e.g., NaOH) deprotonates the hydroxyl groups, facilitating their attack on the electrophilic carbon of the chloroethylamine derivative.

Reaction Scheme :

Paramylon-OH + Cl-CH2CH2N(CH3)2NaOHParamylon-O-CH2CH2N(CH3)2+HCl\text{Paramylon-OH + Cl-CH}2\text{CH}2\text{N(CH}3\text{)}2 \xrightarrow{\text{NaOH}} \text{Paramylon-O-CH}2\text{CH}2\text{N(CH}3\text{)}2 + \text{HCl}

Optimization of Reaction Conditions

Key variables influencing the degree of substitution (DS) include:

  • Alkalinity : pH 10–12 to ensure sufficient deprotonation of hydroxyl groups.

  • Solvent System : Aqueous NaOH or polar aprotic solvents (e.g., dimethylacetamide) enhance reagent solubility.

  • Temperature : 50–70°C to accelerate reaction kinetics without degrading paramylon.

  • Molar Ratio : A 2:1 excess of N,N-dimethylaminoethyl chloride to paramylon hydroxyl groups ensures complete substitution.

Table 2: Typical Reaction Parameters

ParameterConditionReference
ReagentN,N-Dimethylaminoethyl chloride
Solvent0.5 M NaOH / DMAc
Temperature60°C
Reaction Time4–6 hours
Degree of Substitution0.2–0.5 per glucose unit

Post-Reaction Processing

After modification, the product is purified to remove unreacted reagents and byproducts:

  • Neutralization : Adjust pH to 7.0 with dilute HCl.

  • Dialysis : Against deionized water using membranes with a 12–14 kDa cutoff.

  • Lyophilization : Freeze-drying yields the final product as a white, hygroscopic powder.

Comparative Analysis of Modification Techniques

While the primary method involves N,N-dimethylaminoethyl chloride, alternative approaches have been explored:

Epichlorohydrin Cross-Linking

Cross-linking paramylon derivatives with epichlorohydrin was investigated to stabilize the structure. However, studies showed no significant improvement in bioactivity compared to non-cross-linked derivatives.

Sulfation and Carboxymethylation

Introducing negatively charged groups (e.g., sulfate or carboxymethyl) was found to reduce antimicrobial activity, underscoring the importance of cationic groups for bioactivity.

Table 3: Impact of Functional Groups on Bioactivity

DerivativeAntimicrobial ActivityReference
N,N-DimethylaminoethylPotentiated
SulfatedReduced
CarboxymethylReduced

Industrial-Scale Production Challenges

Scaling up this compound synthesis presents several hurdles:

  • Cost of Reagents : N,N-Dimethylaminoethyl chloride is expensive at commercial scales.

  • Solvent Recovery : Efficient recycling of DMAc or NaOH is critical for economic viability.

  • Consistency in DS : Batch-to-batch variability in substitution levels must be minimized for pharmaceutical applications.

Characterization and Quality Control

Rigorous analytical methods ensure product consistency:

  • Nuclear Magnetic Resonance (NMR) : Confirms substitution patterns via chemical shifts at δ 2.2–2.5 ppm (N-CH3_3) and δ 3.3–3.7 ppm (O-CH2_2).

  • Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at 1,650 cm1^{-1} (C-N stretch) and 1,450 cm1^{-1} (N-CH3_3 bend) validate modification.

  • Size-Exclusion Chromatography (SEC) : Monitors molecular weight distribution to detect degradation .

Q & A

Q. What experimental methodologies are used to evaluate the macrophage-stimulating activity of N,N-dimethylaminoethyl paramylon?

Researchers typically employ NBT (nitroblue tetrazolium) reduction assays and morphological assessments (e.g., macrophage spreading) to quantify activation. Mouse peritoneal macrophages are cultured with the compound, and NBT reduction is measured spectrophotometrically. Comparative studies with inactive derivatives (e.g., carboxymethyl paramylon) serve as negative controls .

Q. What in vivo models demonstrate the antimicrobial efficacy of this compound?

Pretreatment with DMAE-paramylon in mouse infection models (e.g., intraperitoneal microbial challenge) showed significant protection, measured via survival rates and macrophage activity post-infection. These models highlight its role in enhancing innate immunity .

Q. How does this compound differ structurally from other paramylon derivatives, and why is this significant?

DMAE-paramylon is a cationized derivative due to its dimethylaminoethyl group, unlike neutral (e.g., carboxymethyl) or anionic (e.g., sulfated) derivatives. This positive charge facilitates binding to macrophage receptors, a critical factor in its immunostimulatory activity .

Advanced Research Questions

Q. How can researchers address contradictions in the selectivity index (SI) of this compound across antiviral studies?

Despite in vitro anti-HIV activity, its low SI (SI=1) suggests high cytotoxicity. Methodological improvements include:

  • Combining viability assays (e.g., MTT) with viral inhibition tests.
  • Structural optimization (e.g., adjusting substituent groups or conjugation strategies) to enhance specificity .

Q. What experimental designs are recommended to resolve discrepancies between in vitro immunostimulation and in vivo efficacy?

  • Pharmacokinetic profiling : Assess bioavailability, tissue distribution, and half-life using labeled compounds or imaging.
  • Dose-response studies : Correlate in vitro activation thresholds with in vivo dosing regimens.
  • Mechanistic follow-ups : Evaluate downstream signaling pathways (e.g., dectin-1 receptor activation) to confirm target engagement .

Q. What strategies can optimize the structure-activity relationship (SAR) of paramylon derivatives for enhanced bioactivity?

  • Systematic SAR studies : Synthesize derivatives with varied cationic groups (e.g., trimethylammonium vs. dimethylaminoethyl) and chain lengths.
  • Molecular docking : Predict interactions with immune receptors (e.g., dectin-1) to guide synthesis.
  • Functional assays : Compare cytokine profiles (e.g., TNF-α, IL-6) and antimicrobial outcomes across derivatives .

Q. How do researchers validate the role of macrophages in DMAE-paramylon’s antimicrobial activity?

  • Depletion models : Use clodronate liposomes to deplete macrophages in vivo and assess loss of protection.
  • Adoptive transfer : Transplant macrophages from DMAE-paramylon-treated mice into untreated hosts to test transferable immunity.
  • Gene knockout models : Utilize dectin-1 or TLR knockout mice to identify receptor dependencies .

Methodological Considerations

  • Controls : Include untreated, vehicle, and inactive derivative controls (e.g., carboxymethyl paramylon) to isolate cationization effects .
  • Assay standardization : Use LPS as a positive control for macrophage activation and validate NBT assay conditions (e.g., incubation time, cell density) .
  • Data interpretation : Address variability in paramylon purity or derivatization efficiency, which may confound bioactivity comparisons .

Key Data Contradictions and Resolutions

  • Low antiviral SI : Despite in vitro HIV inhibition, DMAE-paramylon’s cytotoxicity limits therapeutic potential. Solutions include derivatization with biocompatible polymers or targeted delivery systems .
  • Inconsistent efficacy across derivatives : Cationization is critical; neutral/anionic derivatives lack activity. Focus on optimizing charge density and solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.